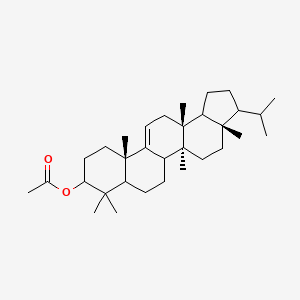
Sorghumol (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorghumol (acetate) is a naturally occurring ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of strigolactones, which are known for their role as germination stimulants for root parasitic plants such as Striga and Orobanche
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorghumol (acetate) can be synthesized through the esterification of sorghumol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorghumol to sorghumol (acetate) .
Industrial Production Methods: Industrial production of sorghumol (acetate) often involves the extraction of sorghumol from sorghum plants followed by esterification. The extraction process can be performed using solvent extraction or distillation methods. Solvents such as ethanol, ethyl acetate, or methanol are commonly used for the extraction .
Chemical Reactions Analysis
Types of Reactions: Sorghumol (acetate) undergoes various chemical reactions, including:
Oxidation: Sorghumol (acetate) can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of sorghumol (acetate) can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Different esters or amides.
Scientific Research Applications
Sorghumol (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
Sorghumol (acetate) exerts its effects primarily through its role as a germination stimulant. It interacts with molecular targets in root parasitic plants, triggering germination and subsequent parasitism. The exact molecular pathways involved include the activation of specific receptors and signaling cascades that lead to germination . Additionally, its potential anti-inflammatory and antioxidant activities are attributed to its ability to modulate cellular signaling pathways and reduce oxidative stress .
Comparison with Similar Compounds
- Strigol
- 5-Deoxy-strigol
- Sorgolactone
Properties
Molecular Formula |
C32H52O2 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3/t22?,24?,25?,26?,27?,29-,30+,31+,32-/m1/s1 |
InChI Key |
WQWTUUFHPFYTRZ-XOCLBAIJSA-N |
Isomeric SMILES |
CC(C)C1CCC2[C@]1(CC[C@@]3([C@@]2(CC=C4C3CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















